molecular formula C13H19NO9 B012251 (+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol CAS No. 19947-47-8

(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol

Cat. No.: B012251
CAS No.: 19947-47-8
M. Wt: 333.29 g/mol
InChI Key: YLXIPWWIOISBDD-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol, commonly known as norepinephrine, is a naturally occurring chemical in the body that functions as both a hormone and a neurotransmitter. It plays a crucial role in the body’s “fight or flight” response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle. Norepinephrine is also used as a medication to treat low blood pressure and heart failure.

Scientific Research Applications

(±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol has a wide range of scientific research applications:

  • Chemistry

    • Used as a model compound to study the mechanisms of neurotransmitter release and reuptake.
    • Investigated for its role in redox reactions and its interaction with various chemical reagents.
  • Biology

    • Studied for its role in the central and peripheral nervous systems.
    • Used in research on stress response, mood regulation, and cognitive functions.
  • Medicine

    • Employed in the treatment of hypotension and heart failure.
    • Investigated for its potential therapeutic effects in psychiatric disorders such as depression and anxiety.
  • Industry

    • Used in the development of pharmaceuticals and diagnostic agents.
    • Applied in the production of biosensors and other analytical devices.

Safety and Hazards

Phenylephrine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause severe irritation, and inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol can be achieved through several methods. One common synthetic route involves the reduction of 3,4-dihydroxyphenylacetone using a reducing agent such as sodium borohydride, followed by methylation of the resulting amine with methyl iodide.

  • Reduction of 3,4-dihydroxyphenylacetone

    • Reagent: Sodium borohydride
    • Solvent: Methanol
    • Temperature: Room temperature
    • Reaction time: 2-3 hours
  • Methylation of the resulting amine

    • Reagent: Methyl iodide
    • Solvent: Ethanol
    • Temperature: Room temperature
    • Reaction time: 1-2 hours

Industrial Production Methods

In industrial settings, norepinephrine is typically produced through biotechnological methods involving the fermentation of genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of norepinephrine from precursor molecules such as tyrosine.

Chemical Reactions Analysis

Types of Reactions

(±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol undergoes various chemical reactions, including:

  • Oxidation

    • Reagents: Potassium permanganate, hydrogen peroxide
    • Conditions: Aqueous or organic solvents, varying temperatures
    • Major products: 3,4-dihydroxyphenylglycol
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Aqueous or organic solvents, room temperature
    • Major products: Reduced derivatives of norepinephrine
  • Substitution

    • Reagents: Halogenating agents (e.g., bromine, chlorine)
    • Conditions: Organic solvents, room temperature
    • Major products: Halogenated derivatives of norepinephrine

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, water, organic solvents

    Temperatures: Room temperature to elevated temperatures depending on the reaction

Mechanism of Action

Norepinephrine exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of target cells. The binding of norepinephrine to these receptors activates intracellular signaling pathways, leading to various physiological responses. For example, binding to alpha-adrenergic receptors causes vasoconstriction, while binding to beta-adrenergic receptors increases heart rate and contractility.

Comparison with Similar Compounds

Norepinephrine is structurally and functionally similar to other catecholamines, such as dopamine and epinephrine. it has unique properties that distinguish it from these compounds:

  • Dopamine

    • Precursor to norepinephrine in the biosynthetic pathway.
    • Primarily acts as a neurotransmitter in the brain, influencing mood, motivation, and reward.
  • Epinephrine

    • Also known as adrenaline.
    • Functions as both a hormone and a neurotransmitter, with a more pronounced effect on the cardiovascular system compared to norepinephrine.
  • Serotonin

    • Structurally different but functionally related as a neurotransmitter.
    • Involved in mood regulation, sleep, and appetite.

Norepinephrine’s unique ability to act on both alpha and beta-adrenergic receptors, as well as its specific role in the “fight or flight” response, sets it apart from these similar compounds.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIPWWIOISBDD-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941860
Record name 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19947-47-8
Record name 1,2-Benzenediol, 4-[1-hydroxy-2-(methylamino)ethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19947-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epinephrine bitartrate, dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
Reactant of Route 2
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
Reactant of Route 3
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
Reactant of Route 4
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
Reactant of Route 5
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
Reactant of Route 6
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.